Propyl 4'-methyl[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Propyl 4’-methyl[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This particular compound has a propyl group attached to one of the benzene rings and a carboxylate group attached to the other, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4’-methyl[1,1’-biphenyl]-4-carboxylate typically involves the esterification of 4’-methyl[1,1’-biphenyl]-4-carboxylic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of Propyl 4’-methyl[1,1’-biphenyl]-4-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Propyl 4’-methyl[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Propyl 4’-methyl[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Propyl 4’-methyl[1,1’-biphenyl]-4-carboxylate depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but they often include interactions with proteins and nucleic acids, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Methylbiphenyl: Lacks the propyl and carboxylate groups, making it less reactive in certain chemical reactions.
Propyl 4-biphenylcarboxylate: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
Telmisartan: A pharmaceutical compound with a similar biphenyl structure but with additional functional groups, used as an antihypertensive agent.
Uniqueness
Propyl 4’-methyl[1,1’-biphenyl]-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the propyl and carboxylate groups allows for versatile modifications and interactions in various chemical and biological contexts.
Properties
CAS No. |
676578-71-5 |
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Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
propyl 4-(4-methylphenyl)benzoate |
InChI |
InChI=1S/C17H18O2/c1-3-12-19-17(18)16-10-8-15(9-11-16)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3 |
InChI Key |
ZDVRLAVBNLRDDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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